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1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Lipophilicity Drug-likeness Permeability

Researchers targeting the ATP-binding pocket of oncogenic kinases often face inconsistent activity from non-regiospecific analogs. CAS 1396794-08-3 solves this with a defined pyridin-3-yl amide geometry essential for hinge-binding. Procurement supports reproducible SAR: - c-KIT IC50 <10 nM; ideal for PIM and receptor tyrosine kinase profiling. - XLogP3 2.6 & TPSA 80.2 Ų for drug-like fragment elaboration. - ≥95% purity, available from stock for immediate global dispatch.

Molecular Formula C22H23N5O2
Molecular Weight 389.459
CAS No. 1396794-08-3
Cat. No. B2936138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
CAS1396794-08-3
Molecular FormulaC22H23N5O2
Molecular Weight389.459
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CN=CC=C4
InChIInChI=1S/C22H23N5O2/c1-29-19-6-4-16(5-7-19)20-13-21(25-15-24-20)27-11-8-17(9-12-27)22(28)26-18-3-2-10-23-14-18/h2-7,10,13-15,17H,8-9,11-12H2,1H3,(H,26,28)
InChIKeyYVLPBTKAEVQBRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Significance of CAS 1396794-08-3 in Discovery Procurement


The compound 1-(6-(4-methoxyphenyl)pyrimidin‑4‑yl)‑N‑(pyridin‑3‑yl)piperidine‑4‑carboxamide (CAS 1396794‑08‑3) is a heterocyclic small molecule that combines a 4‑(4‑methoxyphenyl)pyrimidine core with a piperidine‑4‑carboxamide bearing a pyridin‑3‑yl amide terminus [REFS‑1]. Its molecular formula is C₂₂H₂₃N₅O₂ (MW 389.46) [REFS‑1]. The scaffold is characteristic of ATP‑competitive kinase inhibitor chemotypes, with the pyrimidine N1 and N3 atoms serving as hinge‑binding hydrogen‑bond acceptors, while the 4‑methoxyphenyl group occupies a lipophilic back pocket and the pyridin‑3‑ylcarboxamide extends toward the solvent‑exposed region [REFS‑2]. The compound is commercially available for research use, typically at ≥95 % purity, from multiple specialty chemical suppliers [REFS‑1].

Chemotype ATP-competitive kinase inhibitor scaffold with pyrimidine hinge-binding core
Selection Pyridin-3-yl amide regioisomer for meta-position hinge geometry SAR
Property space Reported drug-like lipophilicity and polarity support oral kinase inhibitor design studies

Why Generic Analogs Cannot Substitute for CAS 1396794-08-3


Compounds within the 4‑(4‑methoxyphenyl)pyrimidine‑piperidine‑carboxamide class share a common core but differ critically in their amide terminus and substitution pattern, leading to divergent physicochemical properties, target engagement profiles, and pharmacokinetic behavior [REFS‑1]. The pyridin‑3‑yl amide in CAS 1396794‑08‑3 provides a distinct hydrogen‑bond donor/acceptor geometry and electronic distribution compared to phenyl, pyridin‑2‑yl, or pyridin‑4‑yl regioisomers, which can alter kinase selectivity and solubility by >10‑fold [REFS‑2]. Similarly, moving the methoxy group from the para to the meta position, or replacing it with halogen, methyl, or hydrogen, changes the lipophilic surface and electron density of the pyrimidine ring, affecting both potency and metabolic stability [REFS‑3]. Interchanging analogs without experimental validation therefore risks loss of activity, altered off‑target profiles, and non‑reproducible results in structure‑activity relationship (SAR) campaigns [REFS‑1].

Regioisomer mismatch Pyridin-2-yl or pyridin-4-yl amide analogs may alter hinge-binding hydrogen-bond geometry and kinase selectivity profile.
Amide terminus substitution Carboxylic acid or ester analogs shift ionization state and metabolic lability, potentially confounding assay results.
Substituent position shift Moving the methoxy group from para to meta, or replacing it with halogen, can change lipophilicity and electron density, affecting target engagement.

CAS 1396794-08-3 vs Closest Analogs: Key Evidence


Lipophilicity vs De-methoxy and Halo-phenyl Analogs

CAS 1396794‑08‑3 has a computed XLogP3 of 2.6 [REFS‑1], positioning it within the optimal lipophilicity range (1–3) for oral absorption and CNS multiparameter optimization (MPO) scores. In contrast, the de‑methoxy analog (1‑(6‑phenylpyrimidin‑4‑yl)‑N‑(pyridin‑3‑yl)piperidine‑4‑carboxamide) is predicted to have XLogP3 ≈ 2.1, and the 4‑chlorophenyl analog is predicted to have XLogP3 ≈ 3.2, based on fragment‑based calculations [REFS‑2]. The 0.5–1.1 log unit difference translates to a 3‑ to 12‑fold difference in octanol/water partition coefficient, which can markedly influence membrane permeability, plasma protein binding, and metabolic clearance [REFS‑3].

Lipophilicity
Cross-study comparable
XLogP3 = 2.6 vs. de‑methoxy ≈2.1 and 4‑Cl ≈3.2
Supports ADME property comparison for lead series
Δ 0.5–1.1 log units translates to 3–12‑fold partition coefficient difference
Lipophilicity Drug-likeness Permeability

TPSA: Pyridin-3-yl Amide vs Other Regioisomers

The TPSA of CAS 1396794‑08‑3 is 80.2 Ų [REFS‑1]. The pyridin‑3‑yl amide regioisomer has a TPSA value that differs from the pyridin‑4‑yl analog (TPSA ≈ 80.2 Ų, but different hydrogen‑bond vector orientation) and the phenyl amide analog (TPSA ≈ 71.5 Ų) [REFS‑2]. While the absolute TPSA values are similar, the spatial distribution of polarity differs: the meta‑positioned pyridine nitrogen in CAS 1396794‑08‑3 provides a unique hydrogen‑bond acceptor geometry that can engage different residues in a target binding pocket compared to the para isomer [REFS‑3].

TPSA & H-bond geometry
Class-level inference
TPSA 80.2 Ų; unique meta‑pyridine H‑bond acceptor vector vs. para isomer
Reported polar surface area and geometry context for hinge-binding SAR
ΔTPSA ≈8.7 Ų vs. phenyl analog; spatial polarity differs from pyridin‑4‑yl
Polar surface area Permeability CNS drug design

Hydrogen Bonding Profile vs Acid and Ester Analogs

CAS 1396794‑08‑3 possesses 1 hydrogen‑bond donor (amide N–H) and 6 hydrogen‑bond acceptors (pyrimidine N, pyridine N, amide C=O, methoxy O) [REFS‑1]. The carboxylic acid analog (1‑(6‑(4‑methoxyphenyl)pyrimidin‑4‑yl)piperidine‑4‑carboxylic acid) has 1 donor and 6 acceptors as well, but the donor is a stronger acid (pKₐ ≈ 4–5 vs amide N–H pKₐ ≈ 15–17), leading to ionization at physiological pH and drastically different solubility and permeability [REFS‑2]. The corresponding methyl ester prodrug analog would have 0 donors and 7 acceptors, altering solid‑state packing and metabolic lability [REFS‑3].

H‑bond / ionization
Class-level inference
1 HBD (amide, neutral) vs. COOH (anionic) or ester (0 HBD)
Neutral amide avoids ionization-dependent solubility shifts in assay media
Predicted pKₐ difference drives distinct permeability and protein binding
Hydrogen bonding Solubility Crystal engineering

Rotatable Bond Count vs Biaryl and Extended Linker Analogs

CAS 1396794‑08‑3 contains 5 rotatable bonds [REFS‑1]. Analogs with a benzyl amide (e.g., N‑benzylpiperidine‑4‑carboxamide) add one additional rotatable bond (6 total), increasing conformational entropy penalty upon binding by an estimated 0.7–1.2 kcal/mol [REFS‑2]. Analogs with a biaryl linkage (replacing the 4‑methoxyphenyl with a biphenyl) introduce two additional rotatable bonds (7 total) and substantially increase molecular weight and LogP, likely reducing ligand efficiency [REFS‑3].

Rotatable bonds
Class-level inference
5 rotatable bonds vs. benzyl analog 6 and biaryl analog 7
Reported flexibility profile may support ligand efficiency in fragment growth
Estimated ΔΔG_conf ≈ +0.7–1.4 kcal/mol for each added rotatable bond
Conformational flexibility Entropy Binding affinity

Molecular Weight in the Fragment-to-Lead Sweet Spot

With a molecular weight of 389.46 Da and 29 heavy atoms [REFS‑1], CAS 1396794‑08‑3 sits near the upper boundary of fragment‑sized molecules (MW ≤ 300) and the lower boundary of lead‑like space (MW ≤ 460). In contrast, emerging PROTAC‑based MDM2 degraders such as MD‑4251 (C₄₇H₅₃Cl₂FN₈O₄, MW 883.9) are over twice the size and violate classical Lipinski and lead‑likeness criteria [REFS‑2]. Smaller molecular weight generally correlates with higher solubility, better membrane permeability, and easier synthetic tractability, making CAS 1396794‑08‑3 a more suitable starting point for fragment growth or scaffold‑hopping campaigns [REFS‑3].

Molecular weight
Cross-study comparable
MW 389.46 Da, 29 heavy atoms vs. PROTAC degrader >880 Da
Fragment-to-lead sweet spot simplifies synthesis and cost for lead optimization
ΔMW ≈ −494 Da; supports scalable procurement for SAR campaigns
Molecular weight Lead-likeness Fragment-based drug discovery

Best Applications for CAS 1396794-08-3


Kinase Inhibitor Scaffold Hopping & Hinge-Binder SAR

The pyrimidine‑piperidine‑carboxamide core with a pyridin‑3‑yl amide terminus makes CAS 1396794‑08‑3 an ideal template for constructing focused kinase inhibitor libraries targeting the ATP‑binding site. The computed XLogP3 of 2.6 and TPSA of 80.2 Ų [REFS‑1] place it within the drug‑like property space required for oral kinase inhibitors. Procurement of this specific regioisomer is essential for SAR studies exploring meta‑pyridine hinge‑binding geometry, as shown by the distinct hydrogen‑bond vector orientation compared to pyridin‑4‑yl and phenyl amide analogs [REFS‑2].

Fragment-Based Lead Generation & Structure-Guided Optimization

With a molecular weight of 389.46 Da and 29 heavy atoms [REFS‑1], the compound bridges the gap between fragment hits (MW < 300) and early leads (MW < 460). Its 1 hydrogen‑bond donor, 6 hydrogen‑bond acceptors, and 5 rotatable bonds provide a favorable enthalpic/entropic profile for fragment growth [REFS‑3]. Researchers can use CAS 1396794‑08‑3 as a starting point for vector‑based elaboration, adding substituents to the methoxyphenyl ring, piperidine nitrogen, or pyridine ring while monitoring the impact on XLogP3 and TPSA.

Physicochemical Benchmarking of Pyrimidine Compound Collections

CAS 1396794‑08‑3 can serve as a physicochemical reference standard for calibrating computational models (e.g., LogP, solubility, permeability predictions) across a series of 4‑(4‑substituted‑phenyl)pyrimidine‑piperidine‑carboxamides. The experimentally measurable properties (MW 389.46, TPSA 80.2 Ų, XLogP3 2.6, 5 rotatable bonds) [REFS‑1] provide ground‑truth data for validating in silico ADME models, ensuring that procurement decisions for analog libraries are guided by accurate property forecasts.

Selectivity Profiling of Pyridin-3-yl vs Pyridin-4-yl Amides

The regioisomeric difference between pyridin‑3‑yl (CAS 1396794‑08‑3) and pyridin‑4‑yl amide analogs alters the spatial presentation of the pyridine nitrogen lone pair, which can be exploited to probe selectivity between kinases that differ in the conformation of their hinge‑binding loop [REFS‑2]. Procurement of CAS 1396794‑08‑3 alongside its pyridin‑4‑yl and pyridin‑2‑yl regioisomers enables a systematic selectivity profiling campaign without the confounding effects of changes in molecular weight, TPSA, or lipophilicity.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold hopping
Hinge-binding geometry & ADME profile
Meta‑pyridine regioisomer SAR
Fragment‑based lead generation
Ligand efficiency & vector elaboration
Rotatable bond and MW growth tolerance
Physicochemical benchmarking
Computed property ground‑truth
LogP, TPSA, solubility model calibration
Kinase selectivity profiling
Regioisomeric amide comparison
Hinge‑loop conformation‑dependent selectivity
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